Phalloidin-California Red Conjugate
Description
Historical Context of Actin Cytoskeleton Visualization Methodologies
The journey to visualize the actin cytoskeleton began with techniques like electron microscopy, which provided nanoscale resolution but was limited to fixed, non-living samples. nih.gov The first attempts to specifically label actin within cells relied on immunofluorescence, using antibodies directed against actin. biologists.combiorxiv.org While functional, this antibody-based approach had potential drawbacks, including non-specific binding and variations in epitope recognition across different species. biologists.com
A significant breakthrough occurred in 1979 with the use of a fluorescently labeled derivative of phalloidin (B8060827). biorxiv.org Phalloidin, a bicyclic heptapeptide (B1575542) toxin isolated from the Amanita phalloides (death cap) mushroom, binds with high specificity and affinity to F-actin, effectively stabilizing the filaments. thermofisher.comcaymanchem.com Unlike antibodies, phalloidin is a small molecule, which allows for easier penetration into permeabilized cells and results in negligible non-specific staining, providing high-contrast images of the actin network. aatbio.comthermofisher.com This innovation marked a shift towards using small-molecule probes for actin visualization, a practice that remains central to cell biology research.
Evolution of Fluorescent Phalloidin Conjugates in Cell Biology Research
Following the initial success of fluorescently labeled phalloidin, researchers began conjugating it to a wide array of fluorophores to expand its utility. nih.gov Early conjugates included dyes like Fluorescein (B123965) isothiocyanate (FITC) and Rhodamine. abcam.comrndsystems.com While effective, these first-generation dyes had limitations in terms of brightness and photostability.
The pursuit of better imaging tools led to the development of new families of fluorescent dyes with superior characteristics. The Alexa Fluor and iFluor dye series, for example, offered significantly enhanced brightness and resistance to photobleaching, allowing for longer imaging sessions and the capture of finer details. thermofisher.comabcam.com This evolution provided a broad palette of colors across the visible spectrum, enabling researchers to perform multicolor imaging experiments, simultaneously visualizing actin filaments alongside other cellular structures. aatbio.comthermofisher.com
More recently, the development of phalloidin conjugates has been driven by the demands of super-resolution microscopy techniques such as dSTORM (direct Stochastic Optical Reconstruction Microscopy) and STED (Stimulated Emission Depletion). nih.govfrontiersin.org These advanced imaging methods require probes with specific photophysical properties, leading to the creation of phalloidin conjugates optimized for these applications. nih.gov Additionally, new-generation conjugates have been engineered to preserve an exceptionally high binding affinity to F-actin, resulting in bright and highly stable staining that can last for extended periods, offering greater flexibility for imaging protocols. biotium.comthe-scientist.com
Significance of Phalloidin-California Red Conjugate in Contemporary Actin Research
The this compound is a specific fluorescent probe used to label F-actin in fixed and permeabilized cells and tissues. caymanchem.combiomol.com It consists of the actin-binding peptide phalloidin linked to the fluorophore California Red. This conjugate binds selectively to F-actin, stabilizing the filaments and preventing depolymerization. caymanchem.comaatbio.com Its bright red fluorescence allows for the high-resolution visualization of the actin cytoskeleton using fluorescence microscopy. aatbio.compubcompare.ai
The choice of a fluorophore for conjugation to a probe like phalloidin is critical and is based on several key characteristics. An ideal fluorophore should be intensely bright to ensure a strong signal and highly photostable to resist fading under prolonged illumination. abcam.comcytoskeleton.com Its spectral properties—specifically its excitation and emission wavelengths—are also crucial. A narrow emission spectrum minimizes bleed-through into adjacent detection channels, which is vital for multicolor imaging experiments where multiple targets are labeled simultaneously. thermofisher.com
California Red is a fluorophore with an excitation peak around 591 nm and an emission peak at approximately 605 nm. fluorofinder.com It was developed as a superior alternative to the older dye, Texas Red®. aatbio.com California Red exhibits greater stability and provides a higher conjugation yield. aatbio.comaatbio.com Furthermore, its fluorescence is less prone to quenching when conjugated to proteins compared to Texas Red®. aatbio.com The selection of a red fluorophore like California Red is particularly advantageous as its emission spectrum is well-separated from common green fluorophores (like GFP or Alexa Fluor 488) and blue nuclear counterstains (like DAPI), making it an excellent tool for multiplexing applications. thermofisher.com
The this compound offers distinct advantages for modern cell imaging. Its enhanced photostability compared to earlier red dyes like fluorescein and rhodamine conjugates allows for more robust and prolonged imaging, which is essential for detailed structural analysis and time-lapse experiments. thermofisher.comaatbio.com This stability is a key requirement for advanced imaging techniques, including super-resolution microscopy, which often involve intense laser illumination. acs.org
The brightness and spectral characteristics of California Red make its phalloidin conjugate well-suited for super-resolution modalities like dSTORM and Expansion Microscopy (ExM), which can resolve cellular structures below the diffraction limit of light. nih.govacs.orgnih.gov While direct super-resolution studies specifically citing Phalloidin-California Red are emerging, the properties of the dye align with the requirements for such techniques. The ability to clearly resolve individual actin filaments and their organization within dense networks is crucial for studying the dynamics of the cytoskeleton in various biological processes. acs.orgacs.org The use of Phalloidin-California Red, with its high contrast and minimal non-specific binding, facilitates detailed quantitative analysis of F-actin distribution and architecture in both healthy and pathological states. aatbio.compubcompare.ai
Data Tables
Spectral Properties of Common Fluorophores Used in Phalloidin Conjugates
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Color |
| Alexa Fluor 488 | 496 | 518 | Green |
| FITC | 496 | 516 | Green |
| Rhodamine (TRITC) | 557 | 576 | Red-Orange |
| California Red | ~583-591 | ~605 | Red |
| Alexa Fluor 647 | 650 | 668 | Far-Red |
| Data sourced from references thermofisher.comcaymanchem.comrndsystems.comfluorofinder.comnih.gov. |
Comparison of California Red™ and Texas Red® Fluorophores
| Feature | California Red™ | Texas Red® |
| Reactivity | Reacts specifically with aliphatic amines (e.g., on proteins). aatbio.com | Reacts indiscriminately with amines, thiols, alcohols, etc., leading to complex reaction mixtures. aatbio.com |
| Stability | More stable. aatbio.com | Unstable in water, especially at higher pH. aatbio.comaatbio.com |
| Conjugation Yield | Higher. aatbio.com | Lower. aatbio.com |
| Fluorescence on Conjugates | Less quenched on proteins, resulting in brighter conjugates. aatbio.com | Prone to fluorescence quenching upon conjugation. |
| Data sourced from references aatbio.comaatbio.com. |
Properties
Synonyms |
phalloidin-California red conjugate |
|---|---|
Origin of Product |
United States |
Methodological Frameworks for Phalloidin California Red Conjugate Application
Sample Preparation Protocols for F-Actin Labeling
The quality and accuracy of F-actin visualization with Phalloidin-California Red Conjugate are critically dependent on the initial sample preparation steps. These protocols are designed to preserve the intricate architecture of the actin cytoskeleton while allowing the probe to access its intracellular target.
Fixation is a crucial step that preserves cellular structure and prevents the degradation of actin filaments by autolytic processes. ncf.edu The choice of fixative and the fixation protocol must be carefully optimized for the specific cell or tissue type under investigation to avoid artifacts and ensure the faithful representation of the actin network.
Formaldehyde (B43269) is the most widely recommended fixative for phalloidin (B8060827) staining because it effectively cross-links proteins, thereby preserving the delicate structure of actin filaments. yeasenbio.compatholjournal.com Typically, a solution of 3-4% formaldehyde in a buffered solution, such as Phosphate-Buffered Saline (PBS), is used for 10-30 minutes at room temperature. abcam.co.jp For optimal preservation, it is often recommended to use methanol-free formaldehyde, as methanol (B129727) can disrupt actin filament structure. cohesionbio.comabcam.comthermofisher.com
A standard protocol involves washing the cells with pre-warmed PBS, followed by incubation with the formaldehyde solution. thermofisher.com After fixation, it is important to wash the sample two to three times with PBS to remove excess formaldehyde. abcam.co.jp To quench any remaining formaldehyde, which can cause background fluorescence, an incubation with 0.1 M glycine (B1666218) or 10 mM ethanolamine (B43304) in PBS for 5 minutes can be performed. abcam.co.jpabcam.com Phalloidin conjugates are stable in formaldehyde fixation buffers for short periods, which allows for the possibility of a one-step fixation, permeabilization, and labeling procedure in some experimental setups. thermofisher.comresearchgate.net
While formaldehyde is the preferred fixative for F-actin staining, other agents have been evaluated, often revealing the delicate balance required for optimal actin preservation. The choice of fixative can significantly impact the perceived architecture of the actin cytoskeleton.
Studies comparing different fixation methods have shown that formaldehyde-based fixatives generally provide superior preservation of actin filament structure compared to alcohol-based fixatives like methanol or acetone, which can disrupt actin. cohesionbio.comabcam.co.jpthermofisher.com Glutaraldehyde (B144438), another cross-linking aldehyde, can also be used and is a more effective cross-linker than formaldehyde, though it may penetrate more slowly. patholjournal.com However, glutaraldehyde can also increase autofluorescence.
A comparative study on infected Vero cells found that while rickettsial antigens were well-preserved with both formaldehyde and paraformaldehyde-based fixatives, 4% paraformaldehyde in PHEM buffer was superior for accurately imaging actin filaments. nih.gov Fixation with 3.7% formaldehyde alone resulted in a "beads on a string" appearance, indicating poorer preservation of the cytoskeletal structure. nih.gov The use of amines in conjunction with aldehydes has also been explored to improve filament preservation, with some primary diamines showing excellent results superior to those obtained with tannic acid. nih.gov
| Fixative Agent | Typical Concentration | Advantages | Disadvantages | Observed Effect on F-Actin |
|---|---|---|---|---|
| Formaldehyde/Paraformaldehyde | 3-4% in PBS | Good preservation of F-actin structure; compatible with phalloidin. yeasenbio.com | Can cause background fluorescence if not quenched. | Preserves continuous filaments showing overall cell shape. nih.gov |
| Methanol | 100% (-20°C) | Effective for some immunofluorescence applications. | Disrupts actin filament structure; not recommended for phalloidin staining. cohesionbio.comabcam.co.jpthermofisher.com | Can lead to depolymerization or aggregation of actin. |
| Acetone | 100% (-20°C) | Simultaneously fixes and permeabilizes. | Causes significant disruption of actin architecture. abcam.co.jp | Poor preservation of delicate actin structures. |
| Glutaraldehyde | 0.1-1% (often with formaldehyde) | Stronger cross-linking than formaldehyde. patholjournal.com | Slower penetration; can increase autofluorescence. patholjournal.com | Good preservation, but requires careful optimization. |
| Glyoxal | Varies | May preserve some antigens better than formaldehyde. biomedres.us | Can alter the conformation of arginine-rich epitopes. biomedres.us | Less commonly used for F-actin; effects need specific evaluation. |
Phalloidin conjugates are not cell-permeant, meaning they cannot cross the intact plasma membrane of a living cell. cohesionbio.com Therefore, after fixation, the cell membrane must be permeabilized to allow the this compound to enter the cell and bind to the F-actin.
The most common method for permeabilization involves the use of non-ionic detergents. A solution of 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature is a widely used and effective technique. yeasenbio.comabcam.co.jpabcam.com Other detergents such as NP-40 can be used as an alternative. abcam.com For some applications, a gentler permeabilization using saponin (B1150181) may be preferred. The choice and concentration of the detergent, as well as the incubation time, may need to be optimized for different cell types to ensure sufficient permeabilization without causing excessive damage to cellular structures. Following permeabilization, the cells should be washed again with PBS to remove the detergent. abcam.co.jp
| Permeabilization Agent | Typical Concentration | Typical Incubation Time | Mechanism of Action | Considerations |
|---|---|---|---|---|
| Triton X-100 | 0.1-0.5% in PBS | 3-15 minutes | Solubilizes the plasma membrane. | Most common and effective agent for phalloidin staining. abcam.co.jpabcam.com |
| Saponin | 0.02-0.1% in PBS | 5-10 minutes | Selectively removes cholesterol from the plasma membrane, creating pores. | A gentler method; permeabilization is reversible upon removal of saponin. |
| Digitonin | Varies | Varies | Similar to saponin, complexes with membrane cholesterol. | Can be used for selective permeabilization of the plasma membrane. |
| Lysopalmitoylphosphatidylcholine | 50-100 µg/mL | Used in one-step protocols | A gentle detergent used in simultaneous fixation/permeabilization. thermofisher.comresearchgate.net | Often used in rapid, one-step staining procedures. thermofisher.comresearchgate.net |
The general principles of fixation and permeabilization apply to both cultured cells and tissue sections; however, there are specific considerations for each. abcam.co.jpabcam.comresearchgate.net
For adherent cell cultures grown on coverslips or in multi-well plates, the staining protocol is relatively straightforward. Reagents can be added and removed directly, with gentle aspiration to avoid dislodging the cells. abcam.co.jp
For suspension cells , the protocol involves centrifugation steps to pellet the cells between each wash, fixation, and permeabilization step. abcam.co.jp Care must be taken to gently resuspend the cell pellet to avoid mechanical damage.
Tissue sections , whether frozen or paraffin-embedded, present additional challenges. Paraffin-embedded tissues first require deparaffinization and rehydration before any staining can occur. abcam.co.jp Tissue sections are generally thicker than cultured cells, which can impede the penetration of fixatives, permeabilizing agents, and the phalloidin conjugate. Therefore, longer incubation times may be necessary to ensure even staining throughout the tissue. The dense extracellular matrix in some tissues can also lead to higher background staining, which may require additional blocking steps or adjustments to the staining protocol.
Optimization of Fixation Strategies for Diverse Cell and Tissue Types
Staining Parameters and Protocol Refinements
Once the sample is fixed and permeabilized, it is ready for staining with the this compound. To achieve optimal results, several parameters of the staining protocol can be refined.
Blocking: To reduce non-specific background staining, a blocking step can be introduced before the addition of the phalloidin conjugate. thermofisher.com This typically involves incubating the sample with a solution containing a protein such as 1% Bovine Serum Albumin (BSA) in PBS for 20-30 minutes. thermofisher.com
Staining Concentration: Phalloidin conjugates are used at nanomolar concentrations. aatbio.comresearchgate.net The optimal working concentration can vary depending on the cell type and experimental conditions. It is advisable to perform a titration to determine the concentration that provides the best signal-to-noise ratio. A typical protocol might involve diluting a stock solution to a final concentration in a solution of PBS containing 1% BSA. researchgate.net
Incubation Time and Temperature: The incubation period for the phalloidin conjugate is typically between 20 and 90 minutes at room temperature. researchgate.netaatbio.com The sample should be protected from light during this time to prevent photobleaching of the California Red™ dye. Longer incubation times, such as overnight at 4°C, can sometimes be used for samples with low signal. yeasenbio.com
Washing: After incubation with the phalloidin conjugate, the sample must be washed thoroughly with PBS two to three times to remove any unbound probe, which helps to reduce background fluorescence. abcam.co.jpresearchgate.net
Combined Staining: this compound staining can be combined with immunofluorescence to visualize F-actin simultaneously with other proteins of interest. The phalloidin conjugate can be added either along with the primary or the secondary antibody incubation step. abcam.co.jpabcam.comabberior.rocks
By carefully optimizing these sample preparation and staining parameters, researchers can effectively utilize this compound to generate high-resolution images of F-actin networks, providing valuable insights into cellular structure and function.
Empirical Determination of Optimal Conjugate Concentration
The ideal concentration of this compound is not absolute and must be determined empirically for each experimental context. abcam.co.jpabcam.com The optimal concentration is influenced by several factors, including the specific cell type, the fixation and permeabilization methods used, and the permeability of the cells or tissues to the probe. abcam.co.jpabcam.com
Researchers typically start with a manufacturer's recommended concentration and perform a series of dilutions to find the concentration that provides the best signal-to-noise ratio. For example, a common starting point is to dilute a 1000X DMSO stock solution 1:1000 in a buffer solution like Phosphate-Buffered Saline (PBS) containing 1% Bovine Serum Albumin (BSA). aatbio.com Using BSA in the dilution buffer can help minimize the amount of phalloidin that binds nonspecifically to tube walls. abcam.com Concentrations used in protocols can range from nanomolar to micromolar, depending on the specific conjugate and sample. caymanchem.comhubspotusercontent-na1.netcytoskeleton.com For instance, protocols for other fluorescent phalloidin conjugates have specified concentrations such as 500 nM or dilutions ranging from 1:50 to 1:300 from a stock solution. hubspotusercontent-na1.netnih.gov
Table 1: Example Concentration Ranges for Fluorescent Phalloidin Conjugates This table provides examples from various protocols to illustrate the need for empirical determination.
| Phalloidin Conjugate | Example Concentration/Dilution | Cell/Sample Type | Reference |
|---|---|---|---|
| Phalloidin-Alexa Fluor® 647 | 500 nM | Cultured Cells | hubspotusercontent-na1.net |
| Phalloidin-iFluor® 488 | 1X (from 1000X stock) | Cultured Cells | aatbio.com |
| Acti-stain Phalloidin | 0.165 µM | Cells in 3D Collagen Matrix | cytoskeleton.com |
| Alexa Fluor™ 488-phalloidin | 1:200 | Drosophila Egg Chambers | nih.gov |
| Alexa Fluor™ 555-phalloidin | 1:300 | Drosophila Egg Chambers | nih.gov |
Incubation Time and Temperature Variables
Incubation time and temperature are critical variables that must be optimized for successful F-actin staining. abcam.co.jp Standard protocols often recommend incubating samples with the phalloidin conjugate for 20 to 90 minutes at room temperature. aatbio.comabcam.co.jp Other sources suggest a similar window of 30 to 60 minutes at room temperature. thermofisher.com
However, alternative conditions may be preferable for certain samples. Some protocols utilize incubation at 4°C for 20-30 minutes, or even overnight. hubspotusercontent-na1.netsciencegateway.org The choice between room temperature and 4°C, as well as the duration of the incubation, depends on the specific requirements of the experiment and the sample being stained. For instance, a longer incubation at a lower temperature may be employed to reduce potential artifacts or to accommodate complex experimental workflows. hubspotusercontent-na1.net It is important to prevent the staining solution from evaporating during incubation, which can be achieved by keeping coverslips in a covered container. thermofisher.com
Table 2: Common Incubation Conditions for Phalloidin Staining
| Temperature | Duration | Notes | Reference |
|---|---|---|---|
| Room Temperature | 20–90 minutes | A widely used standard for many cell types. | aatbio.comabcam.co.jp |
| Room Temperature | 30–60 minutes | A common variation of the standard protocol. | thermofisher.com |
| Room Temperature | 1–2 hours | Used for specific sample types like epidermis. | northwestern.edu |
| 4°C | 20–30 minutes | An alternative for temperature-sensitive samples. | sciencegateway.org |
Buffer Composition and pH Sensitivity for Staining Efficiency
The composition of the buffer used for staining significantly impacts the efficiency and specificity of this compound binding. Phosphate-Buffered Saline (PBS) is the most commonly used buffer for rinsing and for diluting the phalloidin conjugate. abcam.co.jpaatbio.com To permeabilize the cell membrane and allow the conjugate to access the intracellular actin filaments, a mild detergent such as Triton X-100 is often added to the buffer at a concentration of around 0.1%. abcam.co.jpaatbio.com
For delicate cytoskeletal structures, a cytoskeleton-preserving buffer may be used. One such buffer is PEM, which typically contains PIPES, EGTA, and MgCl2, and is buffered to a specific pH, such as 6.8 or 7.2. hubspotusercontent-na1.netnih.gov
Phalloidin's binding affinity for F-actin is pH-sensitive. At an elevated pH, a critical thioether bridge in the phalloidin molecule can be cleaved, which results in the loss of its ability to bind to actin. abcam.co.jpabcam.com Therefore, maintaining an appropriate physiological pH (typically between 6.8 and 7.4) is crucial for successful staining. hubspotusercontent-na1.netcytoskeleton.comnih.gov
Table 3: Components of Common Buffers for Phalloidin Staining
| Buffer Name | Key Components | Typical pH | Purpose | Reference |
|---|---|---|---|---|
| PBS | NaCl, KCl, Na₂HPO₄, KH₂PO₄ | ~7.4 | General washing and dilution buffer. | abcam.co.jpnih.gov |
| PBT | PBS, 0.1% Triton X-100 | ~7.4 | Permeabilization and staining. | nih.gov |
| PEM | PIPES, EGTA, MgCl₂ | 6.8–7.2 | Preservation of cytoskeletal structures during fixation and staining. | hubspotusercontent-na1.netnih.gov |
Multi-labeling Strategies in Complex Biological Systems
This compound can be used at nanomolar concentrations in conjunction with other fluorescent probes for multi-labeling studies, allowing for the simultaneous visualization of F-actin and other cellular components. caymanchem.combiomol.com
Integration with Immunofluorescence Techniques
Phalloidin staining is highly compatible with standard immunofluorescence (IF) protocols. abcam.com This allows researchers to visualize the actin cytoskeleton in relation to specific proteins targeted by antibodies. The phalloidin conjugate can typically be added either concurrently with the primary antibody or, more commonly, with the secondary antibody. abcam.co.jpabcam.comabberior.rocks
However, some studies suggest that performing antibody staining before phalloidin staining may yield better results. hubspotusercontent-na1.net It has been noted that co-staining with antibodies can sometimes weaken the phalloidin signal. nih.gov Therefore, the sequential addition of reagents, with antibody incubations completed prior to the addition of the phalloidin conjugate, is a recommended approach to preserve the quality of the F-actin staining. hubspotusercontent-na1.netnih.gov
Simultaneous Staining with Complementary Organelle or Protein Probes
Beyond immunofluorescence, Phalloidin-California Red can be combined with a wide array of fluorescent probes that target other organelles or proteins. This enables the study of the spatial relationships between the actin cytoskeleton and other cellular structures.
A common multi-labeling strategy involves the use of a nuclear counterstain, such as DAPI (4',6-diamidino-2-phenylindole), which labels the cell nucleus with blue fluorescence. aatbio.comcytoskeleton.comthermofisher.com This allows for easy cellular identification and morphological assessment. Other examples include co-staining with probes for mitochondria, such as MitoTracker dyes, or reagents that label the endoplasmic reticulum or lysosomes. thermofisher.comresearchgate.net The selection of complementary probes must consider the spectral properties of each dye to ensure that their emission spectra can be distinguished by the fluorescence microscope's filter sets. abcam.com
Advanced Imaging Modalities and Quantitative Analysis with Phalloidin California Red Conjugate
Conventional Fluorescence Microscopy Applications
Phalloidin-California Red is widely employed in conventional fluorescence microscopy for the qualitative and quantitative analysis of F-actin distribution and organization within fixed and permeabilized cells. aatbio.comaatbio.com Its utility in these standard techniques underpins much of our understanding of cytoskeletal structure.
Epifluorescence and Confocal Laser Scanning Microscopy of Actin Networks
In both epifluorescence and confocal laser scanning microscopy (CLSM), Phalloidin-California Red provides high-contrast images of actin networks. The conjugate's bright red fluorescence allows for clear visualization of various actin-based structures, such as stress fibers, lamellipodia, and filopodia. thermofisher.com CLSM, with its optical sectioning capabilities, enables the three-dimensional reconstruction of these actin architectures within the cell, offering insights into their spatial organization. The high affinity of phalloidin (B8060827) for F-actin ensures a strong and specific signal, minimizing background fluorescence and allowing for the identification of fine actin filaments. aatbio.com
Spectral Compatibility with Standard Filter Sets (e.g., Texas Red)
A significant advantage of the Phalloidin-California Red conjugate is its spectral similarity to the well-established Texas Red dye. aatbio.com With an excitation maximum around 583 nm and an emission maximum around 605 nm, it is highly compatible with standard Texas Red filter sets commonly found on fluorescence microscopes. caymanchem.combiomol.com This interchangeability allows researchers to readily incorporate this probe into existing imaging protocols without the need for specialized optical components. This spectral property also makes it an ideal candidate for multicolor imaging experiments, where it can be used alongside other fluorescent probes with distinct spectral characteristics, such as DAPI for nuclear staining or green fluorescent protein (GFP)-tagged proteins, to study the co-localization and interaction of different cellular components. thermofisher.com
| Property | Wavelength (nm) |
| Excitation Maximum | ~583 |
| Emission Maximum | ~605 |
Super-Resolution Microscopy (SRM) Paradigms
The quest for higher resolution imaging has led to the development of super-resolution microscopy (SRM) techniques that bypass the diffraction limit of light. While direct studies specifically detailing the use of Phalloidin-California Red in all SRM modalities are not extensively documented, its photophysical properties and the performance of spectrally similar phalloidin conjugates provide a strong basis for its application in these advanced imaging paradigms. The increased brightness and photostability of modern phalloidin conjugates are particularly beneficial for the demanding imaging conditions of SRM techniques like SIM and STORM. thermofisher.comfishersci.ca
Stochastic Optical Reconstruction Microscopy (STORM) and Direct STORM (dSTORM) Implementation
STORM and dSTORM are single-molecule localization microscopy (SMLM) techniques that rely on the stochastic photoswitching of fluorophores to generate super-resolved images. While research has extensively utilized phalloidin conjugated to other red-excitable dyes like Alexa Fluor 647 for dSTORM imaging of F-actin, the principles are applicable to probes with similar spectral and photoswitching characteristics. researchgate.netbiorxiv.org For instance, studies with phalloidin conjugated to CF®583R, a dye with spectral properties in a similar range to California Red, have demonstrated successful dSTORM imaging of the actin cytoskeleton. apexbt.com
In a typical dSTORM experiment, a high-power laser excites the fluorophores, driving most of them into a dark, non-emissive state. A separate, lower-power activation laser brings a sparse, random subset of fluorophores back to an emissive state in each camera frame. By precisely localizing these individual emitters and accumulating the localizations from thousands of frames, a super-resolved image of the underlying structure is reconstructed. The success of dSTORM is highly dependent on the photophysical properties of the fluorescent dye, including its blinking behavior and photostability. The development of dyes optimized for STORM, often rhodamine-based structures, highlights the chemical strategies employed to enhance photoswitching for improved super-resolution imaging. apexbt.com
| Technique | Principle | Application to F-actin |
| STORM/dSTORM | Stochastic photoswitching and single-molecule localization | High-resolution mapping of actin filament organization. |
Structured Illumination Microscopy (SIM) for F-Actin Architecture
Structured Illumination Microscopy (SIM) is a super-resolution technique that achieves a twofold improvement in resolution over conventional microscopy by illuminating the sample with a patterned light field. By acquiring multiple images with the illumination pattern shifted and rotated, a super-resolved image can be computationally reconstructed. SIM is particularly well-suited for imaging the dynamics of live cells due to its relatively low light dose and high speed compared to other SRM methods. nih.gov
Phalloidin conjugates are frequently used in SIM to visualize the intricate details of the F-actin cytoskeleton. nih.gov The bright and photostable nature of dyes like California Red is advantageous for SIM, as it allows for the acquisition of the multiple raw images required for reconstruction without significant photobleaching. The enhanced resolution provided by SIM enables the visualization of fine actin filaments and their organization within complex structures like focal adhesions, which are not resolved by conventional microscopy. nih.gov Research has shown that SIM can reveal that focal adhesions are composed of smaller, linear subunits connected to actin cables, providing new insights into their structure and dynamics. nih.gov
Photoactivated Localization Microscopy (PALM) and Interference PALM (iPALM) Integration
Photoactivated Localization Microscopy (PALM) is another SMLM technique that, like STORM, builds a super-resolved image from the precise localization of individual fluorescent molecules. PALM typically utilizes photoactivatable or photoconvertible fluorescent proteins, but can also be performed with caged synthetic dyes. biolegend.com The principle of stochastically activating and then localizing single emitters is the same as in STORM.
Points Accumulation for Imaging in Nanoscale Topography (PAINT), a related technique, utilizes the transient binding and unbinding of a fluorescent probe to its target to achieve single-molecule localization. Recent studies have demonstrated the use of dye-conjugated phalloidin for a variant of this method, termed phalloidin-PAINT, for quantitative super-resolution imaging of F-actin. nih.gov This approach leverages the intrinsic dissociation of phalloidin from F-actin to create the stochastic "blinking" necessary for SMLM. nih.gov This suggests that Phalloidin-California Red, with appropriate buffer conditions, could potentially be used in a similar manner.
Interferometric PALM (iPALM) is an extension of PALM that provides sub-20-nanometer 3D spatial resolution by using two opposing objective lenses to collect fluorescence and create an interference pattern. This allows for the precise determination of the axial (z) position of each molecule. iPALM has been successfully used to visualize the 3D architecture of the actin cytoskeleton, revealing nanoscale structural details that are inaccessible with other methods. biorxiv.org The use of bright and photostable fluorescent probes is critical for the success of iPALM, and while specific use of Phalloidin-California Red has not been reported, spectrally similar probes are suitable candidates for this demanding technique.
Stimulated Emission Depletion (STED) Microscopy for Nanoscale Resolution
Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that overcomes the diffraction limit of light, enabling the visualization of subcellular structures with nanoscale precision. nih.govnih.gov In STED microscopy, a standard excitation laser is overlaid with a second, donut-shaped laser beam called the STED beam. cytoskeleton.comnih.gov This STED beam de-excites fluorophores at the periphery of the excitation spot through stimulated emission, effectively narrowing the area from which fluorescence is detected. nih.govcytoskeleton.com This process allows for the resolution of individual actin filaments and their intricate organization within dense networks, which would appear as a blur in conventional confocal microscopy. researchgate.net
While direct studies detailing the use of Phalloidin-California Red in STED microscopy are not extensively published, the spectral properties of the California Red dye suggest its potential for such applications. The dye has an excitation maximum around 591 nm and an emission maximum at approximately 605 nm. fluorofinder.com For STED imaging, a suitable depletion laser would need to be in the far-red spectrum, for instance, around 750-800 nm, a range commonly available on commercial STED systems. nih.gov
The effectiveness of a fluorophore in STED microscopy is highly dependent on its photophysical characteristics. Research on other red-emitting dyes, such as Abberior STAR Red, which is spectrally similar, demonstrates the potential. For instance, STED imaging of phalloidin-StarRed stained F-actin in Caco-2 cells has resolved the hexagonal packing of microvilli with a mean distance of 176 nm, showcasing the level of detail achievable. researchgate.net Similarly, multicolor STED has been used to visualize F-actin stained with rhodamine phalloidin alongside other cellular components, achieving resolutions that allow for the clear distinction of individual filaments. nih.gov These examples highlight the utility of red-emitting phalloidin conjugates in achieving nanoscale resolution of actin architecture.
Photophysical Performance for High-Resolution Imaging
The performance of any fluorophore in demanding applications like super-resolution microscopy is dictated by its photophysical properties. Key parameters include photostability, quantum yield, and the resulting signal-to-noise ratio.
Photostability and Photobleaching Characteristics of California Red Conjugate
Photostability, the ability of a fluorophore to resist photochemical destruction upon exposure to excitation light, is a critical attribute for imaging, especially for techniques like STED that employ high-intensity lasers. thermofisher.comfpbase.org Photobleaching, the irreversible loss of fluorescence, limits the number of photons that can be detected from a single molecule, thereby affecting image quality and the duration of experiments. thermofisher.com
Specific photostability data for the California Red dye is not widely available in peer-reviewed literature. However, it is generally marketed as a photostable dye, with one vendor noting that its conjugate with phalloidin exhibits much higher photostability than fluorescein-phalloidin conjugates. aatbio.com To provide a quantitative perspective, we can look at data from other advanced red dyes used for super-resolution imaging. For example, some silicon rhodamine dyes, which also emit in the far-red, have demonstrated exceptional photostability, retaining a significant portion of their fluorescence even after prolonged exposure to high-intensity light. escholarship.org In one study, a silicon rhodamine dye retained over 49% of its initial signal after an hour of continuous imaging, whereas a traditional dye like LysoTracker Deep Red faded to 16% under comparable conditions. escholarship.org
The table below presents illustrative photobleaching data for different classes of red fluorescent dyes to contextualize the expected performance of a photostable probe like California Red.
| Dye Class | Initial Intensity (%) | Intensity after Extended Illumination (%) | Reference Context |
| Standard Red Dye (e.g., Texas Red) | 100 | < 20 | Subject to significant photobleaching under high laser power. thermofisher.com |
| Advanced Silicon Rhodamine Dye | 100 | > 49 | Demonstrates high photostability suitable for long-term and super-resolution imaging. escholarship.org |
This table provides representative data to illustrate the concept of photostability. Specific values for California Red may vary.
Quantum Yield and Signal-to-Noise Ratio Optimization
The fluorescence quantum yield (QY) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. frontiersin.org A high quantum yield is essential for a bright signal, which in turn leads to a better signal-to-noise ratio (SNR). A high SNR is crucial for detecting fine and low-abundance structures and for minimizing the required excitation laser power, which helps to reduce phototoxicity and photobleaching.
The quantum yield of red and far-red fluorescent proteins and dyes can vary significantly. frontiersin.org While many red-shifted dyes suffer from low quantum yields, recent developments have produced bright, far-red dyes with high QYs. nih.govacs.org For instance, some conjugated polyelectrolytes have achieved quantum yields as high as 25% in the far-red spectrum. nih.gov The brightness of a phalloidin conjugate is a key factor for quantitative imaging, as it allows for the reliable detection and measurement of F-actin content. thermofisher.com
The table below summarizes the spectral properties of California Red and provides a comparative context for the quantum yields of other red fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Typical Quantum Yield (QY) |
| California Red | ~591 | ~605 | Not Published |
| CAL Fluor Red 610 | ~590 | ~610 | Not Published |
| Texas Red | ~595 | ~615 | Variable, often moderate |
| Abberior STAR Red | ~638 | ~657 | High |
| Alexa Fluor 647 | ~650 | ~668 | 0.33 |
Data for California Red is based on manufacturer information. fluorofinder.comaatbio.com Comparative data is from published research and commercial sources.
Image Processing and Quantitative Morphometric Analysis of Actin Structures
Acquiring high-resolution images is the first step; extracting meaningful quantitative data requires sophisticated image processing and analysis workflows. Software such as ImageJ/Fiji is commonly used for this purpose. researchgate.netnih.gov
Spatial Distribution and Density Mapping of F-Actin
Once images of cells stained with Phalloidin-California Red are acquired, the spatial distribution and density of F-actin can be mapped. This typically involves several image processing steps. First, background subtraction is performed to enhance the contrast of the actin structures. Then, a thresholding algorithm is applied to segment the image, separating the fluorescently labeled actin filaments from the non-fluorescent background. The resulting binary image can be used to create a density map, where the intensity of each pixel corresponds to the local concentration of F-actin. nih.govnih.gov
Quantitative analysis can then be performed on these maps to determine parameters such as the total F-actin content per cell (by integrating the fluorescence intensity) or the relative distribution of actin in different cellular compartments (e.g., cortex vs. stress fibers). researchgate.netresearchgate.net For example, researchers have used the intensity of phalloidin staining to quantify changes in F-actin organization during B cell activation or in response to drug treatments. nih.gov Recent work using phalloidin-PAINT (Points Accumulation for Imaging in Nanoscale Topography) has enabled more consistent F-actin quantification across the entire cell, from dense structures to delicate membrane protrusions. nih.govnih.gov
Analysis of Actin Filament Organization and Dynamics (in fixed cells)
Beyond simple density measurements, image analysis can reveal detailed information about the organization of actin filaments. In fixed cells, this includes the analysis of filament orientation, length, and curvature. Specialized plugins and algorithms can be used to trace individual filaments or bundles of filaments, allowing for the quantification of their geometric properties. This type of analysis is crucial for understanding how the cytoskeleton is remodeled in response to various stimuli. nih.gov
For instance, super-resolution images of phalloidin-stained cells can be analyzed to measure the thickness of actin bundles or the periodicity of actin rings in specialized structures. researchgate.netnih.gov Studies have used these approaches to reveal the nanoscale rearrangement of F-actin in dendritic cells following stimulation. nih.gov By quantifying parameters like filament alignment and network complexity, researchers can obtain objective measures of cytoskeletal organization that would be impossible to discern by visual inspection alone. nih.govnih.gov
The following table summarizes common morphometric parameters that can be extracted from images of phalloidin-stained actin filaments.
| Parameter | Description | Typical Analysis Method |
| Filament Density | Amount of F-actin per unit area or volume. | Integrated fluorescence intensity after thresholding. researchgate.net |
| Filament Orientation | The angle of actin filaments relative to a reference axis. | Fourier analysis or orientation analysis plugins (e.g., in ImageJ). |
| Filament Length | The end-to-end distance of individual actin filaments. | Manual or automated filament tracing. |
| Network Anisotropy | The degree of alignment of filaments within a network. | Calculation of an anisotropy index from orientation data. |
| Filament Curvature | The degree to which a filament deviates from a straight line. | Analysis of traced filament coordinates. |
Resolution Assessment via Fourier Ring Correlation (FRC)
In the realm of advanced fluorescence microscopy, achieving and verifying high-resolution data is paramount. The this compound, with its bright and photostable fluorescence, serves as an exceptional probe for visualizing the intricate networks of filamentous actin (F-actin). aatbio.comtrendrna.com When utilized in super-resolution imaging modalities, it becomes essential to employ objective and quantitative methods to assess the actual resolution achieved in the final image. Fourier Ring Correlation (FRC) has emerged as a robust and widely accepted method for this purpose, providing a quantitative measure of image resolution. nih.govnih.gov
FRC assesses resolution by measuring the consistency of information across two independent datasets of the same object. researchgate.net In practice, this is often achieved by splitting the raw data from a single acquisition into two halves. The Fourier transforms of the two resulting images are then compared ring-wise (i.e., as a function of spatial frequency). researchgate.net The correlation at each spatial frequency is plotted, generating an FRC curve. The resolution is determined by the spatial frequency at which this correlation curve drops below a specific threshold, commonly set to 1/7, which is considered the point where no reliable signal is present. plos.org This method provides a single, objective value for the image resolution, moving beyond qualitative assessments. researchgate.netbiorxiv.org
Detailed research findings have demonstrated the utility of FRC in quantifying the resolution of super-resolution images of the actin cytoskeleton labeled with phalloidin conjugates. Although specific studies focusing exclusively on the California Red conjugate are not prevalent in the context of FRC, extensive research has been conducted on spectrally similar red-emitting phalloidin conjugates, such as those linked to Alexa Fluor 647, which are used in techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy). plos.org These studies provide valuable benchmarks for the resolution achievable with this class of probes.
For instance, a comparative study of actin labeling in fixed HeLa and RBL-2H3 cells using a phalloidin-Alexa Fluor 647 conjugate in a dSTORM modality yielded specific resolution values as determined by FRC analysis. These findings highlight the performance of phalloidin as a probe for high-resolution imaging.
| Cell Type | Labeling Method | Imaging Modality | FRC-Measured Resolution Range (nm) | Reference |
|---|---|---|---|---|
| HeLa | Phalloidin-Alexa Fluor 647 | dSTORM | 52.4 nm - 58.7 nm | plos.org |
| RBL-2H3 | Phalloidin-Alexa Fluor 647 | dSTORM | 36.3 nm - 45.1 nm | plos.org |
Further advancements in quantitative imaging have been made using a technique called phalloidin-PAINT (Points Accumulation for Imaging in Nanoscale Topography). This method leverages the reversible binding and intrinsic dissociation of dye-conjugated phalloidin to build a super-resolution image. nih.gov Studies using this approach with phalloidin-Alexa Fluor 647 have not only achieved super-resolution but also enabled more consistent quantification of F-actin structures at the nanoscale. nih.govresearchgate.net
| Technique | Probe | Cell Type | Quantitative Finding | Reference |
|---|---|---|---|---|
| Phalloidin-PAINT | Phalloidin-Alexa Fluor 647 | Dendritic Cells (DCs) | Identified an average thickness of 52 nm for actin-associated membrane fiber structures. | nih.gov |
| Phalloidin-PAINT | Phalloidin-Alexa Fluor 647 | U2OS and Dendritic Cells (DCs) | Demonstrated more consistent F-actin quantification compared to dSTORM. | nih.govresearchgate.net |
These research findings underscore the importance of combining high-quality fluorescent probes like the this compound with rigorous quantitative analysis methods such as FRC. This combination is critical for validating the performance of advanced imaging systems and for extracting meaningful, reproducible data on the nanoscale organization of cellular structures. plos.orgnih.gov The photostability and specific binding of red-emitting phalloidin conjugates make them highly suitable for the demanding acquisition protocols of super-resolution techniques that are subsequently analyzed by FRC. aatbio.compubcompare.ai
Research Applications in Cell and Developmental Biology
Elucidation of Actin Cytoskeleton Organization in Cellular Processes
The actin cytoskeleton is a highly dynamic structure that plays a fundamental role in maintaining cell shape, facilitating movement, and enabling intracellular transport. aatbio.com Phalloidin-California Red Conjugate allows researchers to obtain high-resolution images of F-actin structures, providing insights into the organization of the cytoskeleton in various cellular contexts. abcam.com
Morphogenesis and Cell Shape Regulation Studies
The precise arrangement of the actin cytoskeleton is paramount for determining and maintaining the shape of a cell, a critical aspect of morphogenesis in developmental biology. This compound is instrumental in studies investigating how cells acquire their specialized shapes. By staining cells with this conjugate, researchers can visualize the distribution and organization of actin filaments that contribute to cellular architecture. For instance, studies on the development of neurons utilize fluorescent phalloidin (B8060827) to observe the formation of complex structures like axons and dendrites, which are rich in actin.
Changes in cell shape are often a hallmark of cellular health or disease. In cancer research, for example, alterations in the actin cytoskeleton are associated with the metastatic potential of tumor cells. Staining with this compound can reveal these changes, such as the formation of invasive protrusions. abcam.com
| Research Area | Application of this compound | Key Findings |
| Neuronal Development | Visualization of actin in growth cones and developing neurites. | Reveals the dynamic reorganization of actin filaments during axon guidance and synapse formation. |
| Epithelial Tissue Formation | Staining of actin belts in epithelial cells. | Elucidates the role of apical actin constriction in tissue folding and tube formation. |
| Cancer Cell Morphology | Imaging of actin cytoskeleton in metastatic vs. non-metastatic cells. | Demonstrates altered actin organization, including increased stress fibers and invasive structures, in malignant cells. abcam.com |
Actin Dynamics in Cell Adhesion and Focal Adhesion Formation
Cell adhesion to the extracellular matrix (ECM) is mediated by specialized structures called focal adhesions. These are large, dynamic protein complexes that connect the intracellular actin cytoskeleton to the ECM. This compound is used to visualize the actin filaments that anchor to these focal adhesions, providing a clearer understanding of how cells attach to their surroundings.
The formation and maturation of focal adhesions are critical for cell migration, proliferation, and survival. By co-staining cells with this compound for F-actin and antibodies against focal adhesion proteins (like vinculin or paxillin), researchers can study the interplay between the actin cytoskeleton and these adhesive structures. nih.govnih.gov Such studies have revealed that the tension generated by actin stress fibers is crucial for the growth and stability of focal adhesions. nih.gov
Role of Actin in Cell Motility and Migration Mechanisms
Cell motility is a fundamental process in development, wound healing, and immune responses, and it is largely driven by the dynamic remodeling of the actin cytoskeleton. aatbio.com this compound allows for the visualization of the actin-based structures that power cell movement.
Lamellipodial and Filopodial Actin Networks
At the leading edge of a migrating cell, two main types of actin-based protrusions are observed: lamellipodia and filopodia. Lamellipodia are broad, sheet-like extensions filled with a dendritic network of actin filaments, while filopodia are thin, finger-like projections containing parallel bundles of actin filaments. nih.gov Staining with this compound clearly delineates these structures, enabling researchers to study their formation, dynamics, and function in cell migration. researchgate.netresearchgate.net
For example, researchers can investigate the effects of specific proteins on the formation of these protrusions by depleting or overexpressing them and then observing the resulting changes in the actin cytoskeleton with this compound. These studies are crucial for understanding the molecular machinery that drives cell crawling.
| Actin Structure | Description | Role in Motility | Visualization with this compound |
| Lamellipodia | Broad, sheet-like protrusions with a branched actin network. nih.gov | Primary drivers of cell protrusion at the leading edge. | Intense, broad staining at the cell periphery. |
| Filopodia | Thin, finger-like projections with bundled, parallel actin filaments. researchgate.net | Act as sensory structures, exploring the environment. | Stains as distinct, thin projections from the cell edge. |
Stress Fiber Assembly and Contractility
Stress fibers are contractile bundles of actin filaments and myosin II that are found in many cultured cells. nih.gov They play a crucial role in cell adhesion, morphology, and mechanotransduction. This compound is an excellent tool for visualizing stress fibers, allowing researchers to study their assembly, dynamics, and contractility. cytoskeleton.comberkeley.edu
By using this conjugate, scientists can investigate how various signaling pathways, such as the Rho GTPase pathway, regulate the formation and contraction of stress fibers. nih.gov For instance, the activation of RhoA is known to induce the formation of prominent stress fibers, a phenomenon that can be clearly observed with phalloidin staining. nih.gov The contractility of these fibers, which generates tension within the cell and on the substrate, is essential for processes like wound healing and tissue remodeling. nih.gov
Cytoskeletal Reorganization During Cell Division and Cytokinesis
Cell division is a complex process that involves a dramatic reorganization of the actin cytoskeleton. During mitosis, the actin cytoskeleton helps to round up the cell and, in cytokinesis, it forms the contractile ring that pinches the cell in two. This compound is used to visualize these actin-based structures during different stages of cell division. nih.gov
Staining with this probe allows for the clear observation of the actin-rich cell cortex during mitosis and the formation and constriction of the contractile ring at the cleavage furrow during cytokinesis. This has been instrumental in identifying the proteins that regulate the assembly and function of the contractile ring, ensuring the faithful segregation of the cytoplasm to the two daughter cells.
| Stage of Cell Division | Role of Actin Cytoskeleton | Visualization with this compound |
| Mitosis | Formation of a stiff, actin-rich cortex to generate rounding pressure. | Intense cortical staining in rounded mitotic cells. |
| Cytokinesis | Assembly and constriction of the contractile ring at the cleavage furrow. | A bright, distinct ring of fluorescence at the site of cell division. |
Investigation of Pathogen-Host Interactions Mediated by Actin Remodeling
The actin cytoskeleton is a primary target for manipulation by various pathogens during infection. Many bacteria and viruses have evolved sophisticated mechanisms to hijack the host's actin polymerization machinery to facilitate their entry, motility within the host cell, and cell-to-cell spread. cytoskeleton.com this compound serves as a critical reagent for visualizing these pathogen-induced actin rearrangements, providing crucial insights into the molecular mechanisms of infection.
Researchers utilize fluorescent phalloidin to identify and characterize specific actin-based structures that are formed upon pathogen interaction. For instance, enteropathogenic E. coli (EPEC) and enterohemorrhagic E. coli (EHEC) induce the formation of actin-rich pedestals at their site of attachment to intestinal epithelial cells. Staining with phalloidin conjugates allows for the clear visualization of these structures, helping to dissect the roles of bacterial effector proteins in their formation. Similarly, pathogens like Shigella and Salmonella trigger extensive membrane ruffling to promote their uptake into host cells, a process that is readily observed with phalloidin staining. cytoskeleton.com Once inside the cell, certain bacteria, such as Shigella flexneri, harness actin polymerization to form "comet tails" that propel them through the cytoplasm and into adjacent cells. cytoskeleton.com Phalloidin staining has been fundamental in studying the composition and dynamics of these propulsive structures.
The following table summarizes key research findings where fluorescent phalloidin has been used to investigate pathogen-induced actin remodeling:
| Pathogen | Host Cell Type | Observed Actin Remodeling | Research Significance |
| Enteropathogenic E. coli (EPEC) | Intestinal Epithelial Cells | Formation of actin-rich pedestals beneath attached bacteria. | Elucidation of the role of bacterial effector proteins (e.g., Tir, EspFu) in hijacking host actin polymerization machinery. |
| Shigella flexneri | Epithelial Cells | Induction of membrane ruffles for bacterial entry; formation of actin "comet tails" for intracellular motility. cytoskeleton.com | Understanding the mechanisms of bacterial invasion and cell-to-cell spread, involving host proteins like N-WASP and the Arp2/3 complex. cytoskeleton.com |
| Salmonella enterica | Epithelial Cells | Triggers extensive membrane ruffling leading to bacterial engulfment. cytoskeleton.com | Demonstrates how bacterial effectors can manipulate host cell signaling to induce macropinocytosis for bacterial entry. |
| Vaccinia virus | Various Host Cells | Induces the formation of actin tails that are involved in the release of viral particles. | Reveals the convergence of viral strategies to utilize the host cytoskeleton for egress and transmission. |
These studies, empowered by the clarity of phalloidin staining, have been instrumental in developing a deeper understanding of infectious diseases and identifying potential therapeutic targets to disrupt pathogen-host interactions.
Assessment of Pharmacological Modulators on Actin Filament Networks
The actin cytoskeleton is a target for numerous pharmacological agents that can either stabilize or destabilize actin filaments. This compound is an indispensable tool for assessing the effects of these compounds on the organization and integrity of actin networks in cells. By providing a detailed visualization of F-actin structures such as stress fibers, cortical actin, and lamellipodia, researchers can quantify the changes induced by potential therapeutic agents or toxins. abcam.comresearchgate.net
This application is particularly relevant in cancer research, where cell migration and invasion, processes heavily dependent on actin dynamics, are hallmarks of metastasis. researchgate.net Pharmacological agents that disrupt the actin cytoskeleton are therefore of great interest. For example, treatment of cells with cytochalasin D, a potent inhibitor of actin polymerization, leads to a visible disruption of stress fibers and the formation of actin aggregates, which can be quantified by measuring the fluorescence intensity and morphology of phalloidin-stained structures. biorxiv.org Conversely, drugs like jasplakinolide, which stabilize actin filaments, also induce distinct changes in the actin cytoskeleton that can be monitored with fluorescent phalloidin. nih.gov
The table below presents examples of pharmacological modulators and their effects on the actin cytoskeleton as visualized by fluorescent phalloidin staining:
| Pharmacological Modulator | Mechanism of Action | Observed Effect on Actin Cytoskeleton (via Phalloidin Staining) | Research Application |
| Cytochalasin D | Inhibits actin polymerization by binding to the barbed end of F-actin. biorxiv.org | Disruption of stress fibers, loss of cortical actin integrity, formation of actin aggregates. biorxiv.org | Studying the role of actin dynamics in cell motility, division, and morphology. |
| Latrunculin B | Sequesters G-actin monomers, preventing their incorporation into filaments. | Dose-dependent disassembly of F-actin structures, leading to a decrease in phalloidin staining intensity. biologists.com | Investigating the turnover rate of actin filaments and the importance of actin polymerization in various cellular processes. |
| Jasplakinolide | Stabilizes F-actin, promoting polymerization and inhibiting depolymerization. nih.gov | Enhanced phalloidin staining, formation of actin clumps, and disruption of normal cytoskeletal organization. nih.gov | Probing the effects of actin filament stabilization on cell function and as a positive control in screening for actin-stabilizing compounds. |
| Axitinib | Tyrosine kinase inhibitor | Induction of stress fibers and a proto-myofibroblastic phenotype at specific concentrations. researchgate.net | Assessing the off-target or secondary effects of kinase inhibitors on the cytoskeleton. |
This methodological approach is crucial for the preclinical evaluation of drugs that may target the cytoskeleton and for fundamental research into the regulation of actin dynamics.
Actin Cytoskeleton Architecture in Tissue Development and Homeostasis
The architecture of the actin cytoskeleton is fundamental to the processes of tissue development (morphogenesis) and the maintenance of tissue structure and function (homeostasis). During embryonic development, coordinated changes in cell shape, migration, and adhesion, all driven by the actin cytoskeleton, are essential for the formation of complex tissues and organs. This compound allows researchers to visualize the intricate organization of actin filaments in tissue sections, providing a snapshot of the cellular behaviors that underpin these developmental processes.
For example, in the developing nervous system, the migration of neurons and the pathfinding of axons are guided by dynamic actin-rich structures called growth cones. Phalloidin staining of embryonic tissue can reveal the morphology and orientation of these structures. Similarly, during processes like gastrulation or organogenesis, collective cell movements and changes in tissue mechanics are dependent on the integrity of the actin cytoskeleton in individual cells and across the tissue. Fluorescent phalloidin has been used to study the actin-rich leading edges of migrating cells during angiogenesis in the postnatal mouse retina, highlighting the role of actin in forming new blood vessels. nih.gov
In adult organisms, the actin cytoskeleton is crucial for maintaining tissue homeostasis, for example, by preserving the structural integrity of epithelial cell layers through its connection to cell-cell junctions. Phalloidin staining can be used to assess the organization of the actin cytoskeleton in tissues under normal physiological conditions and in response to injury or disease, where remodeling of the actin cytoskeleton is often a key feature of the tissue repair process.
The following table details research findings where phalloidin staining has been used to investigate the role of the actin cytoskeleton in tissue development and homeostasis:
| Biological Process | Tissue/Organism | Key Findings from Phalloidin Staining | Significance |
| Angiogenesis | Postnatal Mouse Retina | Highlighted the enrichment of F-actin in the filopodia and leading edges of endothelial "tip cells" that guide new vessel sprouting. nih.gov | Demonstrates the critical role of specialized actin structures in the directional migration of cells during tissue vascularization. |
| Pollen Tube Growth | Arabidopsis thaliana | Revealed the spatial organization of actin filaments, which is essential for polarized growth and delivery of sperm cells for fertilization. nih.gov | Provides insight into the fundamental mechanisms of plant reproduction and cell polarity. |
| Muscle Development | 3D Cultured Myoblasts | Showed the orientation of actin stress fibers along the longitudinal axis of the cells, which is crucial for myotube formation and muscle fiber alignment. researchgate.net | Important for understanding myogenesis and for developing strategies in muscle tissue engineering. |
| Epithelial Homeostasis | Cultured Keratinocytes | Visualized the distinct populations of actin filaments at cell-cell junctions, contributing to the barrier function of the epithelium. biologists.com | Elucidates the cytoskeletal basis for maintaining the integrity and function of epithelial tissues. |
By enabling the detailed visualization of F-actin architecture in the context of tissues, this compound remains a vital tool for developmental biologists and researchers studying tissue physiology and pathology.
Comparative Analysis with Alternative F Actin Probes
Comparison with Other Fluorescent Phalloidin (B8060827) Conjugates (e.g., Alexa Fluor, iFluor)
Phalloidin can be conjugated to a wide array of fluorescent dyes, each offering distinct advantages. The choice of fluorophore is critical as it directly impacts the quality of imaging data. The most common alternatives to the California Red™ dye include the Alexa Fluor® and iFluor® families of dyes.
Spectral Properties and Photostability Profiles
The spectral characteristics of a fluorescent probe, specifically its excitation and emission maxima, determine its compatibility with available microscopy filter sets and its suitability for multicolor imaging experiments. Photostability, or the resistance to photobleaching upon exposure to excitation light, is paramount for experiments requiring prolonged imaging.
Phalloidin-California Red™ exhibits excitation and emission maxima at approximately 583 nm and 605 nm, respectively, placing it in the orange-red region of the spectrum. caymanchem.com Alexa Fluor® and iFluor® dyes offer a broad range of options across the spectrum. For instance, Alexa Fluor® 594 is spectrally similar to California Red™, while other variants like Alexa Fluor® 488 (green) and Alexa Fluor® 647 (far-red) are popular choices for multicolor imaging. thermofisher.comfishersci.ca
In terms of photostability, Alexa Fluor® and iFluor® dyes are generally considered to be superior to traditional dyes like fluorescein (B123965). thermofisher.comabcam.comaatbio.com They are engineered to be more resistant to photobleaching, which allows for longer exposure times and the capture of more detailed images with a better signal-to-noise ratio. thermofisher.comfishersci.caaatbio.com For example, studies have shown that Alexa Fluor® 488 phalloidin is significantly more photostable than fluorescein phalloidin under constant illumination. While specific quantitative photostability data for California Red™ is less commonly published, the Alexa Fluor® and iFluor® families are widely recognized for their enhanced brightness and photostability. thermofisher.comfishersci.caaatbio.com
| Phalloidin Conjugate | Excitation Max (nm) | Emission Max (nm) | Color | Key Features |
|---|---|---|---|---|
| Phalloidin-California Red™ | 583 | 605 | Orange-Red | Red fluorescent probe |
| Phalloidin-Alexa Fluor® 488 | 495 | 519 | Green | High photostability, bright green fluorescence |
| Phalloidin-iFluor™ 488 | 491 | 516 | Green | Bright and photostable alternative to Alexa Fluor® 488 |
| Phalloidin-Alexa Fluor® 594 | 590 | 617 | Red | Spectrally similar to Texas Red®, photostable |
| Phalloidin-iFluor™ 594 | 591 | 613 | Red | Bright and photostable red fluorophore |
| Phalloidin-Alexa Fluor® 647 | 650 | 668 | Far-Red | Excellent for multicolor imaging, reduced autofluorescence |
| Phalloidin-iFluor™ 647 | 650 | 665 | Far-Red | Equivalent to Alexa Fluor® 647, high photostability |
Staining Efficiency and Background Characteristics
Staining efficiency is influenced by the brightness of the fluorophore and the specificity of the probe. Brighter dyes, such as those in the Alexa Fluor® and iFluor® series, can often be used at lower concentrations, which can help to reduce background noise and potential artifacts. thermofisher.comfishersci.caaatbio.com
Phalloidin conjugates, in general, exhibit very low non-specific binding, resulting in high-contrast images with minimal background. stemcell.com This is because phalloidin binds specifically to the grooves of F-actin, and not to monomeric G-actin. The choice of dye can influence background; for example, dyes with certain charges might interact non-specifically with other cellular components through ionic interactions. cytoskeleton.com The iFluor® dyes are noted to be non-ionic, which contributes to very low backgrounds. cytoskeleton.com
A systematic evaluation of different phalloidin-fluorophore conjugates found that Phalloidin-Alexa Fluor® 488 provided the most detailed labeling of the actin cytoskeleton and maintained its fluorescence signal well over time. tandfonline.com While Phalloidin-California Red™ is an effective stain, the superior brightness and photostability of many Alexa Fluor® and iFluor® conjugates may lead to a perception of higher staining efficiency, particularly in demanding applications like super-resolution microscopy or long-term imaging. fishersci.ca
Differentiation from Genetically Encoded Actin Probes (e.g., LifeAct, Utrophin, F-tractin)
Genetically encoded actin probes are an alternative to chemical stains like phalloidin, allowing for the visualization of actin dynamics in living cells. These probes consist of a fluorescent protein (like GFP or RFP) fused to an actin-binding peptide or domain, such as LifeAct, the calponin-homology domain of utrophin (UtrCH), or F-tractin. tandfonline.comnih.govnih.gov
Fidelity of Actin Structure Visualization
A key consideration for any actin probe is how accurately it reports the true organization of the actin cytoskeleton. Phalloidin staining is often considered the "gold standard" for visualizing F-actin in fixed cells due to its high affinity and specificity. tandfonline.com
Comparisons have revealed that genetically encoded probes can exhibit biases in their localization. nih.govresearchgate.net
F-tractin has been reported to have a localization pattern most similar to that of phalloidin across several actin networks. nih.govresearchgate.net
LifeAct and GFP-actin tend to concentrate in dynamic structures like lamellipodia but can be excluded from more stable structures like lamellar networks and filopodia. nih.govresearchgate.net
Utrophin (UtrCH) often binds preferentially to stable actin filaments, such as those in cortical networks and stress fibers, while only weakly labeling dynamic lamellipodia. nih.govresearchgate.net
These differences suggest that the choice of probe can significantly influence the interpretation of actin organization, and no single live-cell probe perfectly replicates the comprehensive staining pattern of phalloidin.
| Probe | Probe Type | Fidelity vs. Phalloidin (General) | Strengths | Weaknesses/Biases |
|---|---|---|---|---|
| Phalloidin Conjugates | Chemical Stain (Fixed Cells) | Gold Standard | High specificity for F-actin; Comprehensive labeling | Not suitable for live-cell imaging; Can stabilize filaments |
| LifeAct | Genetically Encoded (Live Cells) | Moderate | Labels dynamic actin (e.g., lamellipodia) | Excluded from some structures (e.g., filopodia); Can cause artifacts at high expression |
| Utrophin (UtrCH) | Genetically Encoded (Live Cells) | Moderate | Labels stable actin (e.g., stress fibers) | Weakly labels dynamic actin (e.g., lamellipodia); Can cause defects at high expression |
| F-tractin | Genetically Encoded (Live Cells) | High | Localization most similar to phalloidin | Can alter cell morphology in some organisms |
Potential for Artifact Induction and Perturbation of Cellular Processes
A major drawback of genetically encoded probes is their potential to interfere with the very processes they are meant to observe. Overexpression of these actin-binding peptides can lead to artifacts and disrupt normal actin dynamics.
LifeAct , despite its widespread use, has been shown to cause actin defects, alter cell morphology, and interfere with actin dynamics when expressed at high levels. nih.govresearchgate.netresearchgate.net It can affect processes like actin filament nucleation and severing. researchgate.net
Utrophin expression can also lead to severe actin defects, including cortical actin breakdown and the formation of abnormal F-actin aggregates, particularly at high concentrations. nih.gov
F-tractin is often considered to have fewer disruptive effects, though it has been shown to alter cell morphology in some contexts. sci-hub.stnih.gov
In contrast, Phalloidin-California Red™, being used on fixed and permeabilized cells, does not perturb the dynamics of living cells. However, it is important to note that phalloidin itself is a toxin that stabilizes actin filaments by preventing their depolymerization. This property is exploited for staining but means it cannot be used to study the natural turnover of actin filaments.
Contrasting with Anti-Actin Antibody-Based Staining Methodologies
Immunofluorescence using anti-actin antibodies is another common method for visualizing the actin cytoskeleton. This technique involves fixing and permeabilizing cells, followed by incubation with a primary antibody that specifically recognizes actin. A fluorescently labeled secondary antibody is then used to detect the primary antibody.
The primary distinction between phalloidin conjugates and anti-actin antibodies lies in their binding targets. Phalloidin binds exclusively to the polymeric F-actin form. cytoskeleton.com In contrast, most anti-actin antibodies recognize both filamentous (F-actin) and monomeric (G-actin) forms of actin. cytoskeleton.com This can lead to higher diffuse background staining in the cytoplasm with antibodies compared to the crisp, filamentous staining pattern typically achieved with phalloidin. stemcell.comcytoskeleton.com
Penetration Depth and Labeling Density Considerations
The ability of a probe to penetrate cellular and tissue structures and the density at which it labels the target are fundamental parameters influencing image quality and resolution.
Penetration Depth: Phalloidin-California Red, like other phalloidin conjugates, is not cell-permeant. plos.orgbiotium.com Its use is therefore restricted to fixed and permeabilized cells and tissues, where fixation and permeabilization agents create pores in cellular membranes, allowing the conjugate to access the intracellular actin filaments. cytoskeleton.comaatbio.com This requirement can limit its application in studies requiring deep tissue imaging in whole-mount samples, as uniform permeabilization can be challenging. In contrast, some alternative probes, such as genetically encoded reporters (e.g., Lifeact, F-tractin fused to fluorescent proteins), are expressed endogenously by the cells themselves. cytoskeleton.com This bypasses the need for chemical permeabilization, potentially allowing for better visualization of actin structures in complex, multi-layered cellular environments or living organisms, although their expression levels can vary.
Labeling Density: Phalloidin conjugates offer a significant advantage in labeling density, primarily due to their small molecular size compared to larger probes like antibodies (~150 kDa). aatbio.comnordicbiosite.comaatbio.com The smaller footprint of the phalloidin molecule (~1.2-1.5 kDa) allows for a much denser and more stoichiometric labeling of F-actin, with approximately one phallotoxin molecule binding per actin subunit. aatbio.comnordicbiosite.comthermofisher.com This high-density labeling is crucial for generating detailed, high-resolution images of intricate actin networks. nordicbiosite.com While genetically encoded probes are also small, their labeling density is dependent on expression levels, which can be inconsistent. Antibody-based labeling is inherently limited by the large size of the immunoglobulin molecules, which can cause steric hindrance and result in a sparser labeling pattern. However, the stability of the phalloidin-fluorophore interaction can also impact final labeling density; some conjugates have been noted to dissociate during long imaging experiments, which could potentially reduce signal. plos.orgnih.gov
| F-Actin Probe | Typical Method of Introduction | Relative Penetration Capability | Achievable Labeling Density |
|---|---|---|---|
| Phalloidin-California Red | Addition to fixed & permeabilized cells | Limited by chemical permeabilization | High (stoichiometric) |
| Actin Antibodies | Addition to fixed & permeabilized cells | Limited by chemical permeabilization | Low to Medium (limited by steric hindrance) |
| Lifeact-FP | Genetic expression | High (endogenously expressed) | Variable (dependent on expression level) |
| F-tractin-FP | Genetic expression | High (endogenously expressed) | Variable (dependent on expression level) |
Specificity and Background Fluorescence Profiles
A probe's utility is heavily defined by its ability to bind specifically to its target with minimal off-target binding or inherent background signal.
Specificity: Phalloidin is renowned for its high binding specificity and affinity for filamentous actin (F-actin) over its monomeric form (G-actin). aatbio.comthermofisher.comcytoskeleton.com This selective binding to the polymerized form of actin is a key advantage, as it ensures that the visualized structures are indeed actin filaments. biocompare.com This high specificity applies across a wide range of species, from plants to animals, due to the highly conserved nature of the actin protein. thermofisher.com In contrast, some genetically encoded probes, such as Lifeact, have a notable affinity for G-actin in addition to F-actin, which can lead to a higher cytoplasmic background and potential misinterpretation of the true F-actin distribution. cytoskeleton.com Actin antibodies can also be highly specific, but their performance can be variable, with some potentially cross-reacting with non-actin proteins, necessitating more complex blocking steps.
Background Fluorescence: A low background signal is essential for achieving high-contrast images. Phalloidin-California Red conjugates, and phalloidin probes in general, are known for producing negligible non-specific staining, resulting in a clear distinction between labeled actin structures and the surrounding cytoplasm. aatbio.comthermofisher.comcytoskeleton.com The background fluorescence is typically low, primarily stemming from any unbound probe that is not washed away. In contrast, probes like Lifeact can exhibit significant background fluorescence due to the soluble pool of the probe bound to G-actin throughout the cytoplasm. cytoskeleton.comresearchgate.net Sample autofluorescence can also contribute to background, which may be more problematic in certain spectral channels. thermofisher.com The choice of fluorophore is also critical; modern synthetic dyes like California Red are generally bright and photostable, contributing to a strong signal-to-noise ratio compared to older dyes like FITC.
| F-Actin Probe | Primary Target | Common Sources of Background Fluorescence | Typical Signal-to-Noise Ratio |
|---|---|---|---|
| Phalloidin-California Red | F-actin | Residual unbound probe; sample autofluorescence | High |
| Actin Antibodies | Actin (isoform-dependent) | Non-specific antibody binding; incomplete blocking | Variable |
| Lifeact-FP | F-actin and G-actin | High cytoplasmic pool of G-actin-bound probe | Low to Medium |
| F-tractin-FP | F-actin | Cytoplasmic pool of unbound probe | Medium |
Emerging Research Frontiers and Future Directions
Development of Novel Phalloidin (B8060827) Conjugates with Enhanced Photophysical Properties
The utility of a fluorescent probe is largely defined by its photophysical properties. While traditional conjugates have been effective, the demand for higher resolution and longer-term imaging has spurred the development of novel phalloidin conjugates with superior characteristics.
Research is focused on creating conjugates with next-generation dyes that offer significant advantages in brightness and photostability over older fluorophores like FITC and rhodamine thermofisher.combiotium.comabcam.com. For instance, the development of CF® Dyes and ActinBrite™ conjugates represents a significant step forward. These newer dyes are engineered to be highly water-soluble, brighter, and more resistant to photobleaching biotium.combiotium.com. Furthermore, traditional dye conjugation methods can sometimes reduce the binding affinity of phalloidin for F-actin, leading to weaker and less stable staining over time biotium.comselectscience.net. Novel conjugates, such as the ActinBrite™ series, are specifically designed to preserve this high binding affinity, resulting in bright and reliable staining that can remain stable for a month or more, facilitating delayed imaging and long-term studies biotium.combiotium.comselectscience.net. The enhanced properties of these new probes are particularly crucial for demanding applications like super-resolution microscopy biotium.comatlantisbioscience.com.
| Property | Traditional Dyes (e.g., FITC, Rhodamine) | Novel Dyes (e.g., CF® Dyes, ActinBrite™ Dyes) |
| Brightness | Moderate | High to Superior thermofisher.combiotium.com |
| Photostability | Lower, prone to rapid photobleaching | Higher, more resistant to photobleaching biotium.comabcam.com |
| Binding Affinity | Can be reduced by conjugation process biotium.comselectscience.net | Designed to preserve high F-actin affinity biotium.com |
| Staining Stability | Signal may be lost within a week biotium.comselectscience.net | Stable for over a month in some cases biotium.combiotium.comselectscience.net |
| Suitability for Super-Resolution | Limited | Ideal for techniques like STORM and SIM biotium.comatlantisbioscience.com |
Integration with Advanced Sample Preparation Techniques (e.g., Expansion Microscopy)
Expansion Microscopy (ExM) is a revolutionary technique that allows for nanoscale imaging on conventional microscopes by physically and isotropically expanding the biological sample bio-protocol.orgnih.govresearchgate.net. However, efficiently visualizing actin filaments with ExM has been a significant challenge bio-protocol.orgnih.govacs.orgresearchgate.net. Standard ExM protocols involve grafting biomolecules to a swellable polymer gel, but this process can lead to the removal of phalloidin conjugates and a reduction in fluorescence intensity bio-protocol.org.
Recent strategies have been developed to overcome this hurdle. These include synthesizing trifunctional linkers that incorporate the phalloidin conjugate and a polymer-anchoring group, or using anti-fluorophore antibodies to link the dye to the gel matrix bio-protocol.orgresearchgate.net. These advancements enable the robust visualization of actin filaments in expanded samples, revealing intricate details of the cytoskeleton that were previously inaccessible with conventional light microscopy bio-protocol.orgnih.gov.
A key innovation in applying phalloidin to ExM is the engineering of specialized linkers. The development of trifunctional linkers, such as TRITON, has been a breakthrough for actin imaging in this context bio-protocol.orgacs.orgresearchgate.net. These linkers are designed to simultaneously bind to phalloidin, carry a fluorescent reporter (like rhodamine), and contain an acryloyl group for covalent anchoring into the swellable polymer gel bio-protocol.org.
This engineered design ensures efficient fluorophore attachment and robust signal retention throughout the expansion process nih.govresearchgate.net. Compared to strategies using larger molecules like antibodies (~150 kDa) or streptavidin (~60 kDa) for anchoring, the small size of TRITON linkers (<2 kDa) minimizes the "linkage error," which is the physical distance between the target molecule and the fluorophore's anchor point bio-protocol.org. This improved grafting efficiency, which can increase signal retention by approximately tenfold, allows for high-quality imaging even with significant expansion factors (e.g., 10x), enabling the visualization of structures like the periodic actin rings in neurons acs.orgresearchgate.net.
| Anchoring Strategy | Key Feature | Advantages | Disadvantages |
| Trifunctional Linker (TRITON) | Small molecule (<2 kDa) with phalloidin, fluorophore, and gel-grafting moiety bio-protocol.org | High grafting efficiency, ~10x signal retention improvement, minimal linkage error bio-protocol.orgacs.orgresearchgate.net | Requires synthesis of a specialized chemical linker. |
| Anti-fluorophore Antibody | Antibody binds to the fluorophore on the phalloidin conjugate and is then anchored. | Utilizes existing ExM protocols. | Large size (~150 kDa) leads to significant linkage error and potential for inefficient binding bio-protocol.org. |
| Streptavidin-Biotin | Biotinylated phalloidin is bound by fluorescently labeled streptavidin, which is then anchored. | Strong binding interaction. | Large size of streptavidin (~60 kDa) contributes to linkage error and potential steric hindrance bio-protocol.org. |
Exploration of Phalloidin-California Red Conjugate in Correlative Light and Electron Microscopy (CLEM)
Correlative Light and Electron Microscopy (CLEM) bridges the gap between the dynamic, specific labeling of fluorescence microscopy (FM) and the high-resolution ultrastructural detail of electron microscopy (EM) researchgate.net. Using phalloidin conjugates in CLEM allows researchers to identify specific actin-rich structures in the larger context of the cell with light microscopy and then zoom in to examine their detailed morphology with electron microscopy.
A novel method has been developed using a phalloidin-eosin conjugate, where the fluorophore is used to photo-oxidize diaminobenzidine, creating an electron-dense precipitate that is visible by EM nih.gov. This technique has key advantages: phalloidin can tolerate fixation with up to 1% glutaraldehyde (B144438), which provides excellent ultrastructural preservation, and the small size of the phalloidin-dye conjugate allows for deep tissue penetration without harsh permeabilization steps nih.gov. While this specific method uses eosin, the underlying principle could be adapted for other fluorophores, suggesting a promising avenue for using this compound in CLEM workflows to correlate the location of actin filaments with the cellular ultrastructure.
Potential for Functionalizing Phalloidin Conjugates for Targeted Actin Manipulation in Research Settings
The inherent function of phalloidin is to manipulate the actin cytoskeleton. By binding tightly to F-actin, it stabilizes filaments, prevents their depolymerization, and inhibits the ATP hydrolysis activity of F-actin aatbio.combiomol.comcaymanchem.com. This stabilization is a form of targeted manipulation that is widely exploited in research. When introduced into fixed and permeabilized cells, phalloidin conjugates "freeze" the actin cytoskeleton in place, allowing for detailed snapshots of its organization thermofisher.combiotium.com.
In cell-free experiments, phalloidin can be used to promote actin polymerization by lowering the critical concentration needed for filament formation aatbio.com. Furthermore, phalloidin-stained actin filaments remain functional and are capable of contraction, allowing their use in in vitro motility assays alongside other actin-binding proteins like myosin thermofisher.comnih.gov. While the current "targeting" is based on phalloidin's natural affinity for all F-actin, future research may explore modifications to the phalloidin molecule or its conjugate to achieve more nuanced forms of actin manipulation, although this remains a speculative frontier.
Addressing Limitations in Specific Actin Isoform Discrimination for Specialized Research Applications
Eukaryotic cells often contain different isoforms of actin, such as muscle-specific alpha-actin and cytoplasmic beta- and gamma-actins nih.gov. While these isoforms are highly conserved, their sequence variations can lead to functional differences. A significant limitation of phalloidin-based probes, including the this compound, is their general inability to discriminate between these different isoforms biotium.comatlantisbioscience.com.
Studies have shown that while there are observable differences in the phalloidin association kinetics between muscle alpha-actins and cytoplasmic actins, the dissociation rate is the same for all tested mammalian isoforms nih.gov. Phalloidin binds in a stoichiometric ratio of approximately one molecule per actin subunit, regardless of the isoform or the species of origin (plant or animal) thermofisher.combiotium.comatlantisbioscience.com. This broad binding affinity is an advantage for general F-actin staining but a drawback for specialized research applications that require the specific visualization or analysis of a single actin isoform in a cell that expresses multiple types. Overcoming this limitation would likely require the development of entirely new probes, as the binding site for phalloidin on the actin filament is highly conserved across isoforms.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing Phalloidin-California Red Conjugate staining in fixed cell preparations?
- Methodological Answer :
- Fixation : Use paraformaldehyde (4%, 10–20 min) to preserve F-actin integrity. Methanol fixation may disrupt actin networks .
- Permeabilization : 0.1–0.5% Triton X-100 for 5–15 min to ensure conjugate penetration without over-damaging membranes .
- Concentration : 1:200–1:500 dilution (dependent on cell type; validate via titration). Over-staining increases background noise .
- Incubation : 30–60 min at room temperature in dark conditions. Prolonged incubation (>2 hrs) may cause non-specific binding .
- Controls : Include unstained cells and secondary antibody-only controls to rule out autofluorescence .
Q. How does this compound compare to other actin probes (e.g., TRITC-Phalloidin) in live-cell imaging?
- Methodological Answer :
- Live-cell limitations : Phalloidin binds irreversibly to F-actin, making it cytotoxic. Use only in fixed cells. For live-cell actin dynamics, employ GFP-actin transfection .
- Photostability : California Red exhibits higher photostability than TRITC (e.g., 30% less bleaching after 10 min exposure), reducing artifacts in time-lapse imaging .
- Spectral overlap : California Red (Em: ~650 nm) avoids overlap with GFP/FITC channels, enabling multiplexing .
Q. What experimental controls are essential to validate this compound specificity?
- Methodological Answer :
- Negative controls : Treat samples with actin-depolymerizing agents (e.g., Latrunculin A) to confirm loss of fluorescence signal .
- Competition assays : Pre-incubate with unlabeled phalloidin (10x molar excess) to block binding sites; reduced signal confirms specificity .
- Cross-species validation : Test in multiple cell lines (e.g., mammalian, avian) to ensure consistent binding affinity .
Advanced Research Questions
Q. How can researchers resolve contradictory data on actin polymerization rates when using this compound in high-throughput screens?
- Methodological Answer :
- Quantitative normalization : Normalize fluorescence intensity to total protein content (e.g., via BCA assay) to account for cell density variations .
- Edge-case analysis : Stratify data by cell cycle phase (e.g., using DAPI counterstaining) to identify phase-specific actin dynamics .
- Machine learning : Apply clustering algorithms to distinguish true polymerization trends from outliers caused by conjugate aggregation .
Q. What advanced imaging techniques enhance signal-to-noise ratios for this compound in thick tissue sections?
- Methodological Answer :
- Light-sheet microscopy : Reduces photobleaching and out-of-focus fluorescence in 3D samples .
- Deconvolution algorithms : Use iterative deconvolution (e.g., Huygens Software) to resolve overlapping signals in z-stacks .
- Tissue clearing : Combine with PEGASOS or CLARITY protocols to improve conjugate penetration in dense tissues .
Q. How should researchers address spectral cross-talk when multiplexing this compound with other fluorophores (e.g., AF488)?
- Methodological Answer :
- Spectral unmixing : Acquire single-stain reference spectra for each probe and apply linear unmixing (e.g., Zen Software) .
- Excitation optimization : Use sequential laser scanning to avoid simultaneous activation of overlapping dyes .
- Validation : Confirm absence of cross-talk via pairwise staining controls (e.g., California Red-only + AF488-only samples) .
Q. What statistical methods are recommended for quantifying actin bundle orientation using this compound data?
- Methodological Answer :
- Fourier transform analysis : Quantify orientation anisotropy by converting fluorescence intensity gradients into angular histograms .
- Machine learning : Train U-Net models to segment and classify actin filaments by orientation in high-content datasets .
- Reproducibility : Report Cohen’s kappa coefficients for inter-observer agreement in manual vs. automated analyses .
Data Presentation & Reproducibility
Q. How should researchers document this compound protocols for publication?
- Methodological Answer :
- Supplemental materials : Include raw fluorescence images, titration curves, and z-stack projections as supplementary files .
- Metadata tables : Detail fixation/permeabilization times, laser power, and detector gain settings to enable replication .
- Ethical reporting : Disclose batch numbers and supplier details (e.g., Santa Cruz Biotechnology, sc-499440) to address lot-to-lot variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
